1,4-dimethyl 2-[(3-methanesulfonamidoquinoxalin-2-yl)amino]benzene-1,4-dicarboxylate
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Overview
Description
1,4-dimethyl 2-[(3-methanesulfonamidoquinoxalin-2-yl)amino]benzene-1,4-dicarboxylate is a complex organic compound that features a quinoxaline core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl 2-[(3-methanesulfonamidoquinoxalin-2-yl)amino]benzene-1,4-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the methanesulfonamido group and the dimethyl benzene dicarboxylate moiety. Common reagents used in these reactions include various amines, sulfonyl chlorides, and carboxylic acid derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste .
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl 2-[(3-methanesulfonamidoquinoxalin-2-yl)amino]benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new functional groups like alkyl or aryl groups .
Scientific Research Applications
1,4-dimethyl 2-[(3-methanesulfonamidoquinoxalin-2-yl)amino]benzene-1,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 1,4-dimethyl 2-[(3-methanesulfonamidoquinoxalin-2-yl)amino]benzene-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: Shares a similar quinoxaline core but with different functional groups.
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Another quinoxaline derivative with different substituents .
Uniqueness
1,4-dimethyl 2-[(3-methanesulfonamidoquinoxalin-2-yl)amino]benzene-1,4-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
dimethyl 2-[[3-(methanesulfonamido)quinoxalin-2-yl]amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6S/c1-28-18(24)11-8-9-12(19(25)29-2)15(10-11)22-16-17(23-30(3,26)27)21-14-7-5-4-6-13(14)20-16/h4-10H,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSNRVYLDGDOFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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